p-Hydroxynorephedrine hydrochloride
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Overview
Description
p-Hydroxynorephedrine hydrochloride: is a chemical compound known for its role as a sympathomimetic agent. It is the para-hydroxy analog of norephedrine and is an active metabolite of amphetamine in humans . This compound is significant in various biochemical pathways and has applications in both research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Hydroxynorephedrine hydrochloride can be synthesized through the hydroxylation of norephedrine or p-hydroxyamphetamine. The hydroxylation process typically involves the use of cytochrome P450 enzymes and dopamine β-hydroxylase . The reaction conditions often include the presence of oxygen and specific cofactors required for enzyme activity.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency of the hydroxylation process. High-performance liquid chromatography (HPLC) is commonly used to purify the compound .
Chemical Reactions Analysis
Types of Reactions: p-Hydroxynorephedrine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into various oxidized metabolites.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the aromatic ring or the side chain.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under controlled temperature and pH conditions.
Major Products Formed:
Oxidation: Formation of oxidized metabolites like p-hydroxyphenylacetone.
Reduction: Formation of reduced derivatives with altered pharmacological properties.
Substitution: Formation of substituted analogs with potential therapeutic applications.
Scientific Research Applications
p-Hydroxynorephedrine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of sympathomimetic amines.
Biology: Studied for its role in neurotransmitter pathways and its effects on the central nervous system.
Medicine: Investigated for its potential therapeutic effects in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the synthesis of various pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of p-Hydroxynorephedrine hydrochloride involves its role as a sympathomimetic agent. It acts by stimulating the release of norepinephrine from nerve terminals, leading to increased adrenergic activity. The compound interacts with adrenergic receptors, resulting in various physiological effects such as increased heart rate and blood pressure .
Comparison with Similar Compounds
Norephedrine: Shares a similar structure but lacks the para-hydroxy group.
p-Hydroxyamphetamine: A precursor in the metabolic pathway leading to the formation of p-Hydroxynorephedrine hydrochloride.
Amphetamine: A parent compound from which this compound is derived through metabolic processes.
Uniqueness: this compound is unique due to its specific hydroxylation at the para position, which significantly alters its pharmacological properties compared to its analogs. This modification enhances its sympathomimetic activity and makes it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
3240-42-4 |
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Molecular Formula |
C9H14ClNO2 |
Molecular Weight |
203.66 g/mol |
IUPAC Name |
4-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-6(10)9(12)7-2-4-8(11)5-3-7;/h2-6,9,11-12H,10H2,1H3;1H/t6-,9-;/m0./s1 |
InChI Key |
AYEOOGDUDIHXQE-YDYUUSCQSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)N.Cl |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N.Cl |
Origin of Product |
United States |
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